Introduction to the 7-Azaindole Scaffold and the N-Oxide Functional Group
Introduction to the 7-Azaindole Scaffold and the N-Oxide Functional Group
An In-Depth Technical Guide to the Physicochemical Properties of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As the N-oxide derivative of 4-bromo-7-azaindole, this molecule's properties are dictated by the interplay between its aromatic bicyclic core, the electron-withdrawing bromine substituent, and the highly polar N-oxide functional group. This document details the compound's molecular identity, summarizes its known and predicted physicochemical characteristics, and provides an expert interpretation of how its unique structure influences properties such as solubility and reactivity. Furthermore, it outlines a standard experimental protocol for aqueous solubility determination and discusses the compound's critical role as both a synthetic intermediate and a strategic scaffold for developing novel therapeutics, particularly for targeting hypoxic tissues. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this important molecular entity.
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure, which mimics a purine bioisostere, allows it to form key hydrogen bonding interactions with a wide range of biological targets. Consequently, 7-azaindole derivatives have been successfully developed as potent inhibitors for various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in numerous cancers.[1][2]
The introduction of an N-oxide functionality to a heterocyclic amine, such as in 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide, is a powerful strategy for modulating molecular properties. The N⁺-O⁻ bond is highly polar and zwitterionic, which can dramatically increase a compound's aqueous solubility and alter its metabolic profile.[3][4] Furthermore, heterocyclic N-oxides can be selectively reduced back to the parent amine under hypoxic (low oxygen) conditions, a characteristic of solid tumors. This makes them valuable as hypoxia-activated prodrugs, which can deliver a therapeutic agent selectively to the target tissue, minimizing systemic toxicity.[5]
Molecular Identity and Structure
4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is a derivative of the 7-azaindole core, featuring a bromine atom at the 4-position and an oxygen atom coordinated to the pyridine nitrogen (N-7).
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IUPAC Name: 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide
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Common Synonyms: 4-Bromo-7-azaindole N-oxide
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CAS Number: 640735-27-9[6]
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Molecular Formula: C₇H₅BrN₂O
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Molecular Weight: 213.03 g/mol (calculated)
The structure combines a planar, aromatic pyrrolopyridine system with two key functional groups that dictate its chemical behavior: the electronegative bromine atom and the polar N-oxide group.
Caption: Relationship between structure, properties, and applications.
Physicochemical Properties
The physicochemical properties of this compound are dominated by the N-oxide group. While extensive experimental data for the N-oxide derivative is not widely published, we can infer its properties from established chemical principles and by comparing it to its parent compound, 4-bromo-7-azaindole.
Experimental Data
Specific experimental values for the N-oxide are scarce. The following table provides data for the parent compound, 4-bromo-1H-pyrrolo[2,3-b]pyridine, for reference.
| Property | Value (for 4-bromo-1H-pyrrolo[2,3-b]pyridine) | Source |
| CAS Number | 348640-06-2 | [7] |
| Molecular Weight | 197.03 g/mol | [8] |
| Appearance | White to light yellow/orange powder/crystal | [7] |
| Melting Point | 178-183 °C | [9] |
Computed Properties
Computational models provide estimates for properties that are useful in early-stage drug discovery. The data below is for the parent compound.
| Property | Value (for 4-bromo-1H-pyrrolo[2,3-b]pyridine) | Source |
| Molecular Formula | C₇H₅BrN₂ | [8] |
| IUPAC Name | 4-bromo-1H-pyrrolo[2,3-b]pyridine | [8] |
| InChIKey | LEZHTYOQWQEBLH-UHFFFAOYSA-N | [8] |
| SMILES | C1=CNC2=NC=CC(=C21)Br | [8] |
Impact of Structural Features on Physicochemical Properties
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The N-Oxide Group: This is the most influential feature. The N⁺-O⁻ dipole significantly increases the molecule's overall polarity and dipole moment compared to the parent azaindole. The oxygen atom is a strong hydrogen bond acceptor, which dramatically improves its affinity for polar solvents. Consequently, 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is expected to have substantially higher aqueous solubility than its parent compound.[3][10]
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The 7-Azaindole Core: The fused aromatic ring system confers rigidity and planarity to the molecule. The pyrrole nitrogen can act as a hydrogen bond donor.
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The Bromine Atom: As an electron-withdrawing group, the bromine atom influences the electron distribution of the aromatic system, affecting its reactivity and pKa. It also provides a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions.
Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation and quality control of the compound. While specific spectra for the N-oxide are not available in the cited literature, we can predict its key features based on the known data of its parent compound and the electronic effects of N-oxidation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the parent compound, 4-bromo-1H-pyrrolo[2,3-b]pyridine, has been reported in CDCl₃ (400 MHz) with the following chemical shifts (δ): 10.77 (broad s, 1H, N-H), 8.14 (d, 1H), 7.42 (s, 1H), 7.31 (d, 1H), 6.57 (s, 1H).[11][12]
Expected Changes for the N-Oxide: The N-oxide group is strongly electron-withdrawing, which deshields adjacent protons. Therefore, in the ¹H NMR spectrum of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide, the protons on the pyridine ring (at positions 5 and 6) are expected to shift significantly downfield (to a higher ppm value) compared to the parent compound.
Mass Spectrometry
The parent compound shows an [M+H]⁺ ion at m/z 196.9 in ESI mass spectrometry.[11][12]
Expected Data for the N-Oxide: The calculated molecular weight of the N-oxide is 213.03 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic doublet for the molecular ion. The expected [M+H]⁺ signal would appear as two peaks of nearly equal intensity at approximately m/z 213.0 and 215.0 .
Experimental Protocol: Determination of Aqueous Thermodynamic Solubility
To ensure the trustworthiness and reproducibility of experimental data, a robust, self-validating protocol is essential. The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology: Shake-Flask Method
Objective: To determine the equilibrium solubility of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide in a buffered aqueous solution at a defined temperature.
Materials:
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4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (solid, >98% purity)
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Phosphate-buffered saline (PBS), pH 7.4
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (for mobile phase)
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2 mL glass vials with screw caps
Equipment:
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Analytical balance
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Orbital shaker with temperature control
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Centrifuge
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile). Create a calibration curve by making a series of dilutions (e.g., 100, 50, 10, 1, 0.1 µg/mL) in the analysis solvent (e.g., 50:50 acetonitrile:water).
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Sample Preparation: Add an excess amount of the solid compound (e.g., ~2 mg) to a 2 mL glass vial. This ensures that a saturated solution is achieved.
-
Equilibration: Add a known volume of PBS (pH 7.4) (e.g., 1 mL) to the vial.
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Incubation: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to allow the system to reach equilibrium.
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the supernatant with the analysis solvent to a concentration that falls within the range of the HPLC calibration curve.
-
Analysis: Analyze the diluted samples and the standard solutions by HPLC-UV. The concentration of the compound in the diluted supernatant is determined from the calibration curve.
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Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.
Caption: Workflow for Thermodynamic Solubility Determination.
Applications and Relevance in Drug Discovery
4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide holds value in two primary areas of pharmaceutical research:
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Key Synthetic Intermediate: The parent 7-azaindole scaffold is often constructed and functionalized through various steps. The N-oxide is a stable intermediate that can be used to direct subsequent chemical reactions. For example, it can be a precursor in the synthesis of other substituted 7-azaindoles, where the N-oxide is later removed.[11] The bromine atom at the C-4 position is a versatile functional handle for introducing complexity via cross-coupling reactions.
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Drug Design and Development: The N-oxide group itself is a powerful tool for optimizing drug candidates.
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Solubility Enhancement: For parent drugs with poor aqueous solubility, converting a nitrogen atom to an N-oxide can provide a dramatic boost in solubility, which is critical for achieving adequate bioavailability.[4]
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Prodrug Strategy: As previously mentioned, the N-oxide can be used to create hypoxia-activated prodrugs. In the oxygen-rich environment of normal tissues, the N-oxide is relatively stable. However, in the hypoxic core of a solid tumor, endogenous reductases can cleave the N-O bond, releasing the active parent drug precisely at the site of action.[5] This targeted delivery mechanism is a highly sought-after goal in modern oncology research.
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Conclusion
4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is a multifaceted compound whose physicochemical profile is defined by the synergistic effects of its 7-azaindole core, a bromine substituent, and a polar N-oxide group. While detailed experimental data for the N-oxide is limited, its properties can be reliably inferred from established chemical principles. Its expected high polarity and aqueous solubility, combined with its utility as a synthetic precursor and a potential hypoxia-activated prodrug, make it a molecule of high importance for researchers in organic synthesis and drug discovery. A thorough understanding of its properties, as outlined in this guide, is crucial for leveraging its full potential in the development of next-generation therapeutics.
References
-
PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
-
Alichem. 4-Bromo-1H-pyrrolo[3,2-c]pyridine. [Link]
- Katritzky, A. R., & Lagowski, J. M. Chemistry of the Heterocyclic N-Oxides. Academic Press.
-
ZaiQi Bio-Tech. 4-Bromo-7-azaindole | CAS No:348640-06-2. [Link]
-
PubChem. 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. [Link]
-
PubChem. 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine. [Link]
-
Ali, M. A., et al. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central. [Link]
-
Georganics. 4-Bromo-1H-pyrrolo[2,3-b]pyridine - High purity. [Link]
-
Lv, P., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
Guimond, N., & Vachal, P. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. ResearchGate. [Link]
-
S. S., et al. Fluorescent N-oxides: applications in bioimaging and sensing. RSC Publishing. [Link]
-
N. I. et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
-
Claesson, O., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescent N-oxides: applications in bioimaging and sensing - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 640735-27-9|4-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide|BLD Pharm [bldpharm.com]
- 7. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | 348640-06-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 22273643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromo-7-azaindole| CAS No:348640-06-2|ZaiQi Bio-Tech [chemzq.com]
- 10. api.pageplace.de [api.pageplace.de]
- 11. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 12. 4-Bromo-7-azaindole | 348640-06-2 [chemicalbook.com]
